BenchChemオンラインストアへようこそ!

N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide

CD38 inhibition naphthalenyl bis-benzamide structure-activity relationship

This naphthalenyl bis-benzamide (CAS 313480-85-2) is a critical SAR probe for CD38 inhibitor development. Unlike mono-amide analogs, its symmetrical bis-biphenyl architecture enables exploration of alternative CD38 binding modes. Used to dissect the contribution of the second biphenylcarboxamide arm to target engagement, selectivity, and cellular potency, it is essential for systematic optimization of this chemotype. Ensure your CD38 research uses the correct regiochemistry—verify bis-substitution at 2,3-positions of the naphthalene core.

Molecular Formula C36H26N2O2
Molecular Weight 518.616
CAS No. 313480-85-2
Cat. No. B2485606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS313480-85-2
Molecular FormulaC36H26N2O2
Molecular Weight518.616
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C36H26N2O2/c39-35(29-19-15-27(16-20-29)25-9-3-1-4-10-25)37-33-23-31-13-7-8-14-32(31)24-34(33)38-36(40)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40)
InChIKeyQTPUSEZFUKRBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313480-85-2): Core Structural Identity & Procurement Baseline


N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313480-85-2) is a synthetic small molecule belonging to the naphthalenyl bis-benzamide class [1]. It features a central 2,3-diaminonaphthalene core symmetrically substituted with two [1,1'-biphenyl]-4-carboxamide moieties, yielding a molecular weight of 518.62 g/mol and an InChI Key of QTPUSEZFUKRBSC-UHFFFAOYSA-N [2]. This compound has been investigated in the context of CD38 inhibition and anticancer activity, appearing in patent filings directed to antitumor naphthalenyl benzamide derivatives [1]. Its bis-amide architecture distinguishes it from simpler mono-amide biphenyl analogs, potentially conferring unique binding characteristics relevant to target engagement.

Why N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide Cannot Be Replaced by Generic Naphthalenyl Benzamide Analogs


Within the naphthalenyl benzamide class, minor structural modifications profoundly alter both target engagement and cellular potency. The patent literature explicitly demonstrates that conversion of the 2-hydroxy moiety of lead compound CCF1172 to O-methyl completely abolishes anti-multiple myeloma activity at concentrations up to 20 µM, confirming that the therapeutic principle depends on the salicylic amide backbone rather than general benzamide chemistry [1]. The target compound (CAS 313480-85-2) possesses a distinct bis-biphenyl amide substitution pattern at the 2,3-positions of the naphthalene ring, which differs critically from mono-substituted analogs such as N-(naphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (MW 323 Da) [2]. Generic substitution without verification of the specific regiochemistry and bis-substitution pattern risks loss of the desired binding pharmacophore, altered physicochemical properties, and unpredictable biological outcomes.

Quantitative Differentiation Evidence for N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313480-85-2)


Distinct Bis-Amide Architecture vs. Mono-Amide Analogs: Structural Differentiation with Functional Implications

The target compound (CAS 313480-85-2) is a symmetrical bis-amide featuring two [1,1'-biphenyl]-4-carboxamide groups attached to a 2,3-diaminonaphthalene core, yielding a molecular weight of 518.62 g/mol and a topological polar surface area (TPSA) of approximately 58 Ų . In contrast, the closest commercially available mono-amide analog, N-(naphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 316136-50-2), contains only a single biphenylcarboxamide moiety attached at the naphthalene 1-position, with a molecular weight of 323.39 g/mol . This structural divergence results in a >60% increase in molecular weight and a fundamentally different hydrogen-bonding capacity (2 amide NH donors + 2 carbonyl acceptors vs. 1 + 1), directly impacting target binding stoichiometry and pharmacokinetic behavior.

CD38 inhibition naphthalenyl bis-benzamide structure-activity relationship

CD38 Enzyme Inhibition: Potency Contextualized Within the Naphthalenyl Benzamide Series

In the naphthalenyl benzamide chemical series, lead compound CCF1172—a close structural relative of the target compound—demonstrated potent CD38 inhibition with an IC50 of 10 nM and a binding affinity (KD) of 12 nM as determined by surface plasmon resonance and HPLC-based NAD+ degradation assays [1]. The patent covering naphthalenyl benzamide derivatives (US 20170057910) identifies the salicylic amide backbone as essential for anti-multiple myeloma activity, with the 2-hydroxy moiety being indispensable; its methylation leads to complete loss of activity at concentrations up to 20 µM [2]. While direct IC50 data for CAS 313480-85-2 have not been published, its bis-biphenyl amide architecture places it within this pharmacophore space, and its symmetrical bis-substitution pattern is structurally distinct from the mono-hydroxy benzamide configuration of CCF1172, suggesting a differentiated binding mode.

CD38 NADase IC50 naphthalenyl benzamide

Hematopoietic Stem Cell Expansion Activity: Functional Differentiation from Simpler Structural Analogs

CCF1172, a naphthalenyl benzamide from the same chemical series as CAS 313480-85-2, demonstrated significant hematopoietic stem and progenitor cell (HSPC) expansion activity in long-term culture-initiating cell (LTC-IC) assays. At a concentration of 10 nM, CCF1172 increased LTC-IC numbers by 2.6-fold in stromal co-cultures (n=3), and treatment resulted in an approximately 2-fold increase in CD34+Lin-/CD45+ cells over 25 days in stem cell culture media [1]. In colony-forming assays (CFU-A), CCF1172 enhanced both erythroid and myeloid colony formation in a dose-dependent manner with maximal effect at 100 nM (n=9) [1]. By contrast, simpler biphenyl-4-carboxamide derivatives lacking the naphthalene bis-amide architecture have been primarily evaluated for acetylcholinesterase and butyrylcholinesterase inhibition rather than hematopoietic activity, with compound 4c showing 84.36% AChE inhibition at 0.5 mM [2].

HSC expansion CD34+ cells LTC-IC assay

Patent-Covered Chemical Space: Intellectual Property Differentiation from Generic Biphenylcarboxamides

CAS 313480-85-2 falls within the scope of U.S. Patent Application 20170057910, which claims naphthalenyl benzamide derivatives of Formula I wherein Ar is an aryl or heteroaryl group and R1-R4 are independently selected from H, halogen, CF3, hydroxyl, C1-C4 alkyl, and C1-C4 oxyalkyl [1]. Claim 6 specifically covers compounds where Ar is a naphthalene group, and the specification explicitly describes bis-substituted naphthalene scaffolds as CD38-targeting antitumor agents [1]. In contrast, numerous biphenylcarboxamide patents (e.g., CN118851991A) cover PKMYT1 kinase inhibitors with heterocyclic substituents, while others cover p38 kinase inhibitors (US2004/0072802) and TRPV1 antagonists [2]. The patent landscape thus cleanly segregates naphthalenyl bis-benzamide CD38 inhibitors from other biphenylcarboxamide chemotypes, providing IP-based differentiation for procurement and use in CD38-related research.

patent composition of matter CD38 inhibitor naphthalenyl bis-amide

Recommended Research & Procurement Scenarios for N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313480-85-2)


CD38-Targeted Probe Development for NAD+ Metabolism Studies

Based on the demonstrated CD38 inhibitory activity of closely related naphthalenyl benzamide CCF1172 (IC50 = 10 nM) [1], CAS 313480-85-2 is ideally suited as a chemical probe or starting scaffold for investigating CD38-mediated NAD+ depletion in aging, bone marrow failure, and hematopoietic stem cell biology. Its bis-biphenyl architecture offers distinct binding topology compared to mono-amide CD38 inhibitors, potentially enabling exploration of alternative binding modes on the CD38 extracellular domain.

Structure-Activity Relationship (SAR) Studies on Naphthalenyl Bis-Benzamide Antitumor Agents

The patent literature explicitly demonstrates that minor modifications to the naphthalenyl benzamide core (e.g., O-methylation of the 2-hydroxy group) cause >2,000-fold loss in anti-myeloma activity [2]. CAS 313480-85-2, with its symmetrical bis-substitution lacking a free hydroxyl, represents a key SAR probe for dissecting the contribution of the second biphenylcarboxamide arm to target engagement, selectivity, and cellular potency, enabling systematic optimization of this chemotype.

Hematopoietic Stem Cell Ex Vivo Expansion Research

CCF1172 enhanced LTC-IC numbers by 2.6-fold at 10 nM and increased CD34+Lin-/CD45+ cells by approximately 2-fold over 25-day cultures [1]. As a structurally distinct member of the same naphthalenyl benzamide series, CAS 313480-85-2 provides a tool to interrogate whether the bis-amide architecture modulates the therapeutic window between HSC expansion (beneficial at low nanomolar concentrations) and leukemic cell cytotoxicity (observed at 1–5 µM for CCF1172) [1], a critical consideration for translational development.

Negative Control or Specificity Tool for Biphenylcarboxamide Chemotype Profiling

Given that structurally simpler biphenyl-4-carboxamide derivatives primarily target acetylcholinesterase (e.g., compound 4c: 84.36% inhibition at 0.5 mM) and urease [3], CAS 313480-85-2 can serve as a chemotype-specific control to differentiate CD38-mediated effects from off-target cholinesterase or urease inhibition in phenotypic screening cascades, ensuring that observed biological activity is attributable to the intended naphthalenyl bis-benzamide pharmacophore.

Quote Request

Request a Quote for N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.